molecular formula C8H7IO2 B027227 2-Iodo-3-methylbenzoic acid CAS No. 108078-14-4

2-Iodo-3-methylbenzoic acid

Cat. No.: B027227
CAS No.: 108078-14-4
M. Wt: 262.04 g/mol
InChI Key: PZUXUOZSSYKAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2. It is characterized by the presence of an iodine atom and a methyl group attached to a benzoic acid core. This compound appears as a white to light brown powder or crystals and is known for its applications in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-3-methylbenzoic acid can be synthesized through various methods. One common approach involves the iodination of 3-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Iodo-3-methylbenzoic acid is utilized in various scientific research fields:

Comparison with Similar Compounds

Comparison: 2-Iodo-3-methylbenzoic acid is unique due to the specific positioning of the iodine and methyl groups on the benzoic acid ring. This unique structure imparts distinct reactivity and properties compared to its isomers, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-iodo-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXUOZSSYKAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374763
Record name 2-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108078-14-4
Record name 2-Iodo-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-3-methylbenzoic acid
Reactant of Route 2
2-Iodo-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Iodo-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Iodo-3-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Iodo-3-methylbenzoic acid
Reactant of Route 6
2-Iodo-3-methylbenzoic acid
Customer
Q & A

Q1: What is the significance of 2-Iodo-3-methylbenzoic acid in the synthesis of benziodoxolone derivatives?

A1: this compound serves as a crucial starting material in the synthesis of 1-aryl-7-methylbenziodoxolones. [] The research highlights a novel one-pot procedure using Oxone® (2KHSO5·KHSO4·K2SO4) as an environmentally friendly oxidant to facilitate this reaction. This method enables the formation of the 7-methylbenziodoxolone ring system, which exhibits enhanced reactivity towards nucleophiles compared to unsubstituted 1-arylbenziodoxolones. [] This enhanced reactivity makes these compounds particularly interesting for further synthetic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.